molecular formula C8H7ClN4 B1462039 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152552-07-2

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1462039
M. Wt: 194.62 g/mol
InChI Key: VJYULOBBCNCMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 154.56 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [4,3-b]pyridazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid powder . It has a boiling point of 202-210°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • Synthesis and Characterization : Pyridazine derivatives like 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine have shown significant biological properties, including anti-tumor and anti-inflammatory activities. Their synthesis involves NMR, IR, mass spectral studies, and X-ray diffraction techniques. Theoretical studies such as Density Functional Theory (DFT) calculations help in understanding the molecular properties of these compounds (Sallam et al., 2021).

Anti-Diabetic Drug Development

  • DPP-4 Inhibition for Anti-Diabetic Medications : A family of triazolo-pyridazine-6-yl-substituted piperazines, including 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, has been synthesized and evaluated for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4). This suggests its use in the development of anti-diabetic medications (Bindu et al., 2019).

Cytotoxicity and Anticancer Potential

  • Cytotoxic Agents for Cancer Therapy : Some synthesized 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have demonstrated in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line. These findings are crucial for cancer therapy research (Mamta et al., 2019).

Antiviral Activity

  • Anti-HAV Activity : Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), which is significant in the field of antiviral drug development (Shamroukh & Ali, 2008).

Agricultural Applications

  • Agrochemical Uses : Pyridazine and its derivatives, including 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, have applications in agriculture as molluscicides, insecticides, herbicides, and plant growth regulators. These applications demonstrate the versatility of these compounds beyond medicinal uses (Sallam et al., 2022).

High-Energy Material Research

  • Low-Sensitivity High-Energy Materials : The use of [1,2,4]triazolo[4,3-b]pyridazine in constructing new low-sensitivity high-energy materials has been explored, with potential applications in the development of explosive materials that are more stable and safer to handle (Chen et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation . The precautionary statements include P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYULOBBCNCMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

1152552-07-2
Record name 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Citations

For This Compound
2
Citations
R Srinivasan, J Sembian Ruso… - Journal of …, 2016 - Wiley Online Library
One‐pot synthesis of heterocycle fused‐triazole analogs from the corresponding aldehydes and heteroarylhydrazines is demonstrated. Transformation of hydrazones to the desired …
Number of citations: 13 onlinelibrary.wiley.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.